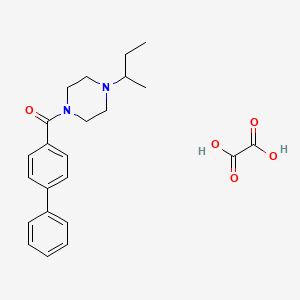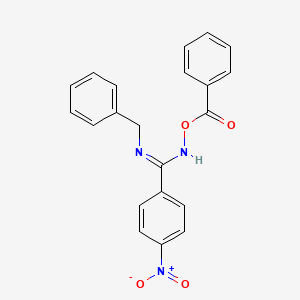
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound was first synthesized by Bayer AG and is currently being developed by Onyx Pharmaceuticals and Bayer HealthCare Pharmaceuticals.
Mecanismo De Acción
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 works by inhibiting the activity of RAF kinase, a protein that is involved in the MAPK/ERK signaling pathway. This pathway is commonly activated in cancer cells and plays a critical role in their growth and survival. By inhibiting RAF kinase, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 can disrupt this pathway and prevent cancer cells from proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of VEGFR-2, a protein that is involved in angiogenesis (the formation of new blood vessels). This may help to reduce the blood supply to cancer cells, further inhibiting their growth and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor, which means it can be easily synthesized and purified. It also has a relatively low molecular weight, which can make it easier to administer to cells or animals. However, like all drugs, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has limitations. For example, it may have off-target effects that could interfere with experimental results.
Direcciones Futuras
There are several potential future directions for research involving N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of interest is the development of combination therapies that include N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 along with other drugs or treatments. Another area of interest is the development of new inhibitors that target RAF kinase or other proteins involved in cancer cell growth and survival. Finally, there is a need for further research into the potential side effects and toxicity of N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006, particularly in long-term use.
Métodos De Síntesis
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is synthesized through a multi-step process that involves the reaction of 4-bromophenylhydrazine with 4-fluorobenzaldehyde to form an intermediate hydrazone. This hydrazone is then treated with methylsulfonyl chloride to form the final product, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006.
Aplicaciones Científicas De Investigación
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential use in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of several key proteins involved in cancer cell growth and survival, including RAF kinase and VEGFR-2.
Propiedades
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O3S/c1-23(21,22)19(14-8-2-11(16)3-9-14)10-15(20)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROYZTYXOQEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)

![N-methyl-1-(2-pyrazinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5092154.png)
![ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)

![[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride](/img/structure/B5092196.png)

![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)